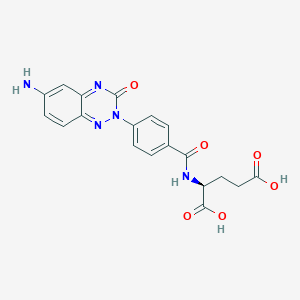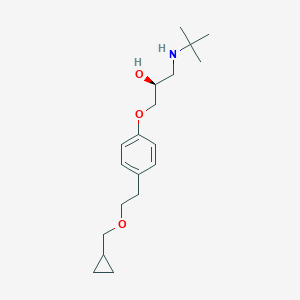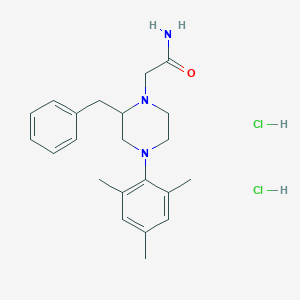
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide, also known as DECA, is a quaternary ammonium compound that has been widely used in scientific research. DECA is a synthetic compound that belongs to the class of carbamoyl piperazines. It has a long alkyl chain of ten carbon atoms, which makes it lipophilic and allows it to cross the cell membrane easily. DECA has been found to have several biochemical and physiological effects, which make it a useful tool for studying various biological processes.
作用機序
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide acts as an agonist for nAChRs, which are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. When 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide binds to the receptor, it causes a conformational change that opens the ion channel and allows ions to flow into the cell. This depolarizes the cell membrane and leads to the transmission of nerve impulses.
Biochemical and Physiological Effects
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has also been found to increase the release of acetylcholine in the hippocampus, which is a brain region that is important for learning and memory.
実験室実験の利点と制限
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has several advantages as a tool for scientific research. It is a selective agonist for nAChRs, which allows for specific activation of these receptors. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide also has a long alkyl chain, which makes it lipophilic and allows it to cross the cell membrane easily. However, 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide also has some limitations. It has a relatively short half-life, which means that it must be administered frequently in experiments. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide also has a low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has several potential future directions for scientific research. It could be used to study the function of nAChRs in different brain regions and in different animal models. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide could also be used to study the effects of nAChR activation on behavior and cognition. Additionally, 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide could be modified to increase its solubility in water and improve its pharmacokinetic properties.
合成法
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide can be synthesized by reacting 1-decyl-4-(dimethylamino)-1-methylpiperidine with diethylcarbamoyl chloride and then quaternizing the resulting compound with methyl bromide. The synthesis of 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide is relatively simple and can be carried out in a laboratory setting using standard chemical procedures.
科学的研究の応用
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has been used in scientific research as a tool for studying various biological processes. It has been found to be particularly useful in studying the function of nicotinic acetylcholine receptors (nAChRs), which are important for the transmission of nerve impulses in the nervous system. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has been shown to selectively activate nAChRs, making it a useful tool for studying their function.
特性
CAS番号 |
111562-06-2 |
|---|---|
製品名 |
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide |
分子式 |
C20H42BrN3O |
分子量 |
420.5 g/mol |
IUPAC名 |
4-decyl-N,N-diethyl-4-methylpiperazin-4-ium-1-carboxamide;bromide |
InChI |
InChI=1S/C20H42N3O.BrH/c1-5-8-9-10-11-12-13-14-17-23(4)18-15-22(16-19-23)20(24)21(6-2)7-3;/h5-19H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
SVTLSHAWHPYAHJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC[N+]1(CCN(CC1)C(=O)N(CC)CC)C.[Br-] |
正規SMILES |
CCCCCCCCCC[N+]1(CCN(CC1)C(=O)N(CC)CC)C.[Br-] |
同義語 |
4-decyl-N,N-diethyl-4-methyl-2,3,5,6-tetrahydropyrazine-1-carboxamide bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)




![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)




